1-(Furo[2,3-b]pyridin-4-yl)ethanone
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Overview
Description
1-(Furo[2,3-b]pyridin-4-yl)ethanone is a heterocyclic compound with the molecular formula C9H7NO2. It is a member of the furo[2,3-b]pyridine family, characterized by a fused ring system containing both furan and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furo[2,3-b]pyridin-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by cyclization to form the furo[2,3-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(Furo[2,3-b]pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the furan or pyridine rings .
Scientific Research Applications
1-(Furo[2,3-b]pyridin-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(Furo[2,3-b]pyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity. Molecular docking studies have shown strong binding affinities to targets such as kinases and receptors, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
1-(Furo[2,3-b]pyridin-4-yl)ethanone can be compared with other similar compounds, such as:
Furo[3,2-b]pyridin-6-yl)ethanone: Similar in structure but with different substitution patterns on the furan and pyridine rings.
Furo[3,2-b]pyridin-2-ylmethanol: Contains a hydroxyl group instead of a ketone group, leading to different chemical properties and reactivity.
Furo[3,2-b]pyridine-6-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7NO2 |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-furo[2,3-b]pyridin-4-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)7-2-4-10-9-8(7)3-5-12-9/h2-5H,1H3 |
InChI Key |
AKVUVFZYFVTSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=COC2=NC=C1 |
Origin of Product |
United States |
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